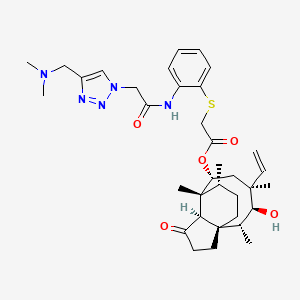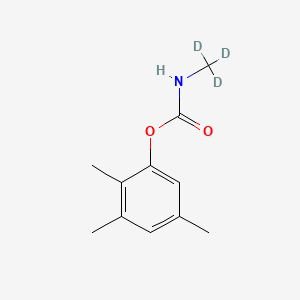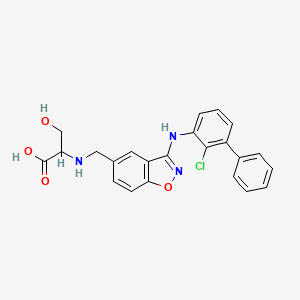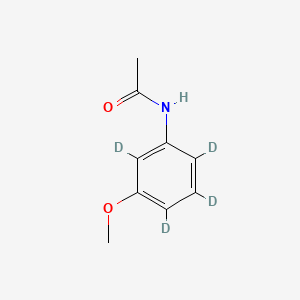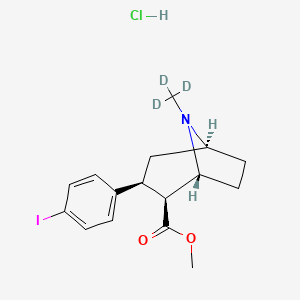
RTI-55-d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RTI-55-d3 (hydrochloride) is a deuterated form of RTI-55 hydrochloride, a compound belonging to the phenyltropane family. It is primarily used in scientific research as a potent inhibitor of the dopamine transporter, which plays a crucial role in the reuptake of dopamine in the brain .
Méthodes De Préparation
The synthesis of RTI-55-d3 (hydrochloride) involves the incorporation of deuterium atoms into the RTI-55 molecule. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a precursor molecule, often a tropane derivative.
Deuteration: Deuterium atoms are introduced into the molecule through specific chemical reactions, replacing hydrogen atoms.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility
Industrial production methods for RTI-55-d3 (hydrochloride) are not widely documented, as it is primarily used for research purposes.
Analyse Des Réactions Chimiques
RTI-55-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert RTI-55-d3 (hydrochloride) into reduced forms, altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
RTI-55-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of deuterated compounds.
Biology: The compound is employed in research on dopamine transporters and their role in neurotransmission.
Medicine: RTI-55-d3 (hydrochloride) is used in the development of diagnostic tools and treatments for neurological disorders.
Industry: It is utilized in the production of radiolabeled compounds for imaging studies
Mécanisme D'action
RTI-55-d3 (hydrochloride) exerts its effects by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By blocking this transporter, the compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism is crucial for understanding the compound’s effects on neurotransmission and its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
RTI-55-d3 (hydrochloride) is similar to other phenyltropane-based compounds, such as:
RTI-55: The non-deuterated form of RTI-55-d3 (hydrochloride), which also inhibits the dopamine transporter.
RTI-31: Another phenyltropane derivative with similar dopaminergic effects.
RTI-51: A compound with a similar structure but different pharmacological properties.
The uniqueness of RTI-55-d3 (hydrochloride) lies in its deuterated nature, which can provide insights into the effects of deuterium substitution on the compound’s chemical and biological properties.
Propriétés
Formule moléculaire |
C16H21ClINO2 |
|---|---|
Poids moléculaire |
424.72 g/mol |
Nom IUPAC |
methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H20INO2.ClH/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;/h3-6,12-15H,7-9H2,1-2H3;1H/t12-,13+,14+,15-;/m0./s1/i1D3; |
Clé InChI |
FGRGHXZCDYBEJE-WNORLSIYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC.Cl |
SMILES canonique |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
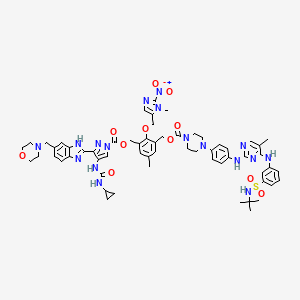
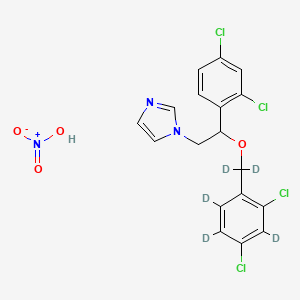

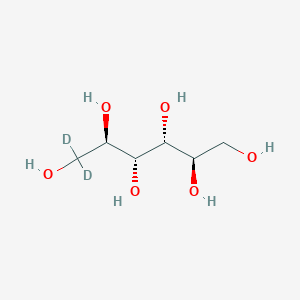

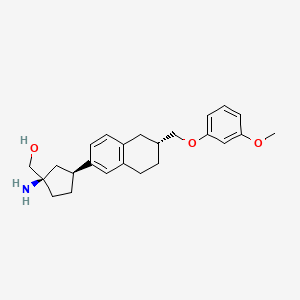
![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
